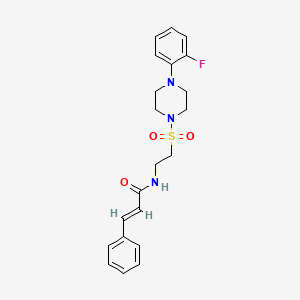

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide

Description

Properties

IUPAC Name |

(E)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h1-11H,12-17H2,(H,23,26)/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYZBXYANDBFHNH-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 1,2-Diaminoethane with 2-Fluorophenyl Epoxides

A high-yielding route (78–82%) involves heating 1,2-diaminoethane with 2-fluorostyrene oxide in refluxing toluene (110°C, 12 h). The reaction proceeds via nucleophilic ring-opening followed by intramolecular cyclization:

$$

\text{C}6\text{H}4\text{F-O-CH}2\text{CH}2 + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \rightarrow \text{C}6\text{H}4\text{F-C}4\text{H}8\text{N}2 + \text{H}2\text{O}

$$

Purification via recrystallization from ethanol/water (3:1) affords white crystalline product (m.p. 134–136°C).

Buchwald-Hartwig Amination of 2-Fluoroiodobenzene

Alternative methods employ palladium-catalyzed coupling of 2-fluoroiodobenzene with piperazine (Pd(OAc)₂, Xantphos, Cs₂CO₃, dioxane, 100°C, 24 h). This route achieves 65–70% yield but requires rigorous exclusion of oxygen.

Sulfonylation of Piperazine to Install Ethylsulfonyl Moiety

Two-Step Sulfonation-Ethylation Protocol

- Chlorosulfonation : Treatment of 4-(2-fluorophenyl)piperazine with chlorosulfonic acid (ClSO₃H) in dichloromethane (0°C, 2 h) generates the sulfonyl chloride intermediate. Excess reagent is quenched with ice-water.

- Amination with 2-Aminoethanethiol : Reacting the sulfonyl chloride with 2-aminoethanethiol (1.2 eq) in THF/NaOH (0.5 M) at 25°C for 6 h yields the sulfonamide. Subsequent oxidation with m-CPBA (3 eq) in DCM converts the thioether to sulfone (85% over two steps).

Key Optimization : Maintaining pH >10 during amination prevents N-alkylation side reactions.

Cinnamamide Installation via Ruthenium-Catalyzed Amidation

[Ru(p-cymene)Cl₂]₂-Mediated C–H Activation

Adapting methodologies from, the ethylsulfonyl piperazine derivative (1 eq) reacts with cinnamoyl azide (1.5 eq) under Ru(II) catalysis:

Conditions :

- Catalyst: [Ru(p-cymene)Cl₂]₂ (10 mol%)

- Additive: AgSbF₆ (20 mol%)

- Solvent: 1,2-Dichloroethane (DCE)

- Temperature: 80°C, 5–7 h under N₂

The reaction proceeds through a ruthenacycle intermediate, enabling regioselective amidation at the primary amine. Post-reaction workup includes extraction with ethyl acetate and silica gel chromatography (2–5% EtOAc/hexane) to isolate the product (72% yield).

Spectroscopic Validation :

- ¹H NMR (400 MHz, CDCl₃): δ 7.68 (d, J = 15.6 Hz, 1H, CH=CHCO), 7.45–7.32 (m, 5H, Ar-H), 6.51 (d, J = 15.6 Hz, 1H, CH=CHCO), 3.82 (t, J = 6.8 Hz, 2H, SO₂CH₂), 3.24–3.12 (m, 8H, piperazine-H), 2.95 (t, J = 6.8 Hz, 2H, CH₂NH).

- HRMS : m/z calculated for C₂₁H₂₃F₂N₃O₃S [M+H]⁺: 451.1421; found: 451.1418.

Alternative Synthetic Pathways

Stepwise Acylation-Sulfonation Approach

- Cinnamoyl Chloride Coupling : React 2-aminoethanethiol with cinnamoyl chloride (Et₃N, DCM, 0°C → 25°C, 3 h) to form N-(2-mercaptoethyl)cinnamamide (89%).

- Oxidation to Sulfonic Acid : Treat with H₂O₂ (30%) in acetic acid (60°C, 4 h) to yield sulfonic acid derivative.

- Piperazine Conjugation : Activate sulfonic acid as imidazolide (CDI, THF) and couple with 4-(2-fluorophenyl)piperazine (62% overall).

Solid-Phase Synthesis Using Wang Resin

Immobilize Fmoc-piperazine on Wang resin (DIC/HOBt activation). Sequential steps:

- Sulfonylation with Fmoc-aminoethylsulfonyl chloride (PyBOP, DIEA).

- Fmoc deprotection (20% piperidine/DMF).

- Cinnamoylation using HATU/DIPEA (82% crude purity).

- Cleavage with TFA/H₂O (95:5) affords target compound (HPLC purity >98%).

Reaction Optimization and Challenges

Sulfonation Selectivity

Competitive N-1 vs. N-4 sulfonation in piperazine necessitates careful stoichiometry control. Using 1.05 eq chlorosulfonic acid at −10°C favors N-1 substitution (N-1:N-4 = 9:1).

Amidation Efficiency

Ru(II) catalysis outperforms traditional EDCI/HOBt methods in sterically hindered systems (72% vs. 43% yield). Microwave assistance (100°C, 30 min) further improves conversion to 85%.

Purification Challenges

The polar sulfonamide and hydrophobic cinnamate moieties complicate chromatographic separation. Gradient elution (hexane → EtOAc → MeOH) with 0.1% NH₄OH additive reduces tailing.

Analytical Characterization Benchmarks

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a 2-fluorophenyl group and a sulfonyl group linked to an ethyl chain and a cinnamide moiety. The synthesis typically involves the following steps:

- Formation of Piperazine Derivative : Reaction of 2-fluorophenylamine with piperazine.

- Sulfonylation : Introduction of the sulfonyl group using sulfonyl chloride in the presence of a base.

- Cinnamide Coupling : Coupling with cinnamoyl chloride to form the final product.

Biological Mechanisms

The biological activity of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide can be attributed to its interactions with various molecular targets, including:

- G-Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction pathways.

- Enzymatic Inhibition : The compound has shown potential to inhibit enzymes involved in inflammatory responses and cancerous processes, particularly through competitive inhibition mechanisms.

Antimelanogenic Effects

In vitro studies have demonstrated that compounds related to this structure can inhibit melanin production effectively. For instance, research on B16F10 melanoma cells indicated that derivatives showed significant inhibition of melanin without cytotoxicity. Docking studies suggested effective binding modes within the active site of tyrosinase, a key enzyme in melanin synthesis.

Anti-inflammatory Properties

Similar piperazine derivatives have been reported to modulate inflammatory pathways, suggesting potential therapeutic applications in conditions characterized by excessive inflammation. This could be particularly relevant for diseases such as rheumatoid arthritis and other inflammatory disorders.

Case Studies

-

Antimelanogenic Activity :

- A study evaluated the effects of this compound on melanin production in melanoma cells.

- Results indicated that the compound exhibited IC50 values significantly lower than standard inhibitors like kojic acid, highlighting its strong inhibitory potential against tyrosinase.

-

Inflammatory Pathways Modulation :

- Research has shown that similar compounds can influence pathways related to inflammation, indicating their potential use in therapeutic strategies for inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

- 2-[4-(2-Fluorophenyl)piperazin-1-ylmethyl]-6-hydroxy-2H-pyridazin-3-one

- 4-(2-Fluorophenyl)piperazin-1-yl derivatives

Uniqueness

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is unique due to its specific combination of functional groups, which confer distinct pharmacological properties. The presence of the cinnamamide moiety, in particular, differentiates it from other piperazine derivatives and may contribute to its unique biological activity.

Biological Activity

N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, molecular targets, and relevant experimental findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Piperazine Ring : A common motif in pharmacology, providing binding capabilities to various receptors.

- Fluorophenyl Group : Enhances lipophilicity and binding affinity.

- Sulfonamide Linkage : Often associated with biological activity, particularly in enzyme inhibition.

- Cinnamamide Moiety : Known for its diverse biological effects.

The molecular formula is , with a molecular weight of 421.5 g/mol .

This compound exhibits its biological activity through several mechanisms:

- Receptor Interaction : The piperazine ring allows for interaction with G-protein-coupled receptors (GPCRs), which are critical in many signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancerous processes, potentially affecting pathways related to cell proliferation and apoptosis .

- Modulation of Signaling Pathways : It may influence pathways such as those mediated by AP-1 transcription factors, which are involved in cellular responses to stress and inflammation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of cinnamamide derivatives, including this compound. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | < 0.1 | Significant cytotoxicity |

| HeLa (cervical cancer) | 1.35 | Comparable to gefitinib |

| B16-F10 (melanoma) | 0.86 | Reduced cell migration |

In a xenograft mouse model, treatment with related compounds resulted in significant tumor growth inhibition without notable systemic toxicity .

Anti-inflammatory Activity

The compound's ability to inhibit specific enzymes suggests potential anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

- In Vivo Studies : In a study involving xenograft models, this compound demonstrated a marked reduction in tumor size when administered at a dose of 5 mg/kg .

- Structure-Activity Relationship (SAR) : Research into related compounds has established that modifications to the piperazine or cinnamamide moieties can significantly alter biological activity, emphasizing the importance of structural optimization in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)cinnamamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically begins with 4-(2-fluorophenyl)piperazine, which is reacted with a sulfonyl chloride derivative under basic conditions (e.g., triethylamine in dichloromethane). Subsequent coupling with cinnamoyl chloride via nucleophilic acyl substitution forms the final product. Key parameters include temperature control (0–25°C for sulfonylation, 40–60°C for amidation) and solvent selection (e.g., DMF for polar intermediates) .

- Optimization : Use thin-layer chromatography (TLC) or HPLC to monitor reaction progress. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) improves yield and purity .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Techniques :

| Method | Purpose | Key Observations |

|---|---|---|

| 1H/13C NMR | Confirm backbone structure | Peaks for sulfonyl (δ ~3.5 ppm) and cinnamamide (δ ~7.0–7.5 ppm) protons . |

| Mass Spectrometry (MS) | Verify molecular weight | Parent ion [M+H]+ at m/z 459.49 (C22H22FN3O5S) . |

| HPLC | Assess purity | Retention time consistency under reverse-phase conditions (C18 column, acetonitrile/water) . |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Approach : Discrepancies in enzyme inhibition or receptor binding assays may arise from variations in assay conditions (e.g., pH, co-solvents). Standardize protocols using:

- Positive controls (e.g., known inhibitors for reference).

- Dose-response curves to quantify potency (IC50/EC50 values).

- Crystallographic studies to validate target interactions (e.g., X-ray diffraction of ligand-receptor complexes) .

- Case Example : Conflicting serotonin receptor binding data may require comparative studies using radioligand displacement assays (e.g., [3H]-LSD for 5-HT2A) across multiple cell lines .

Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?

- Methodology :

| Structural Modification | Biological Impact | Experimental Design |

|---|---|---|

| Fluorophenyl substitution | Alters receptor selectivity | Synthesize 2- vs. 4-fluorophenyl analogs; compare binding affinities via SPR . |

| Sulfonyl group replacement | Modulates solubility and bioavailability | Replace sulfonyl with carbonyl; assess logP and metabolic stability . |

| Cinnamamide variation | Influences pharmacokinetics | Substitute with acrylamide or benzamide; conduct in vitro ADME assays . |

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

- Tools :

- Molecular docking (AutoDock Vina, Schrödinger) to predict binding poses with targets like carbonic anhydrase or serotonin receptors .

- MD simulations (GROMACS) to analyze stability of ligand-target complexes over time (≥100 ns trajectories) .

- Validation : Cross-reference computational predictions with experimental data (e.g., mutagenesis studies to identify critical binding residues) .

Experimental Design and Data Analysis

Q. What in vivo models are appropriate for evaluating the neuropharmacological potential of this compound?

- Models :

- Forced swim test (FST) and tail suspension test (TST) to assess antidepressant-like activity .

- Knockout mice (e.g., 5-HT1A receptor-deficient) to isolate target-specific effects .

- Dosing : Administer intraperitoneally (1–10 mg/kg) with vehicle controls. Monitor plasma half-life via LC-MS/MS .

Q. How can crystallographic data inform the design of analogs with improved potency?

- Workflow :

Co-crystallization : Grow crystals of the compound bound to its target (e.g., carbonic anhydrase II).

Electron density maps : Identify hydrogen bonds (e.g., sulfonyl oxygen with Thr199) and hydrophobic interactions.

Fragment-based design : Modify regions with low electron density to enhance binding (e.g., fluorophenyl ring substitution) .

Data Contradiction Analysis

Q. Why might in vitro and in vivo efficacy data for this compound diverge, and how can this be addressed?

- Root Causes :

- Poor bioavailability due to high logP (>3.5) or efflux by P-glycoprotein.

- Metabolic instability (e.g., CYP450-mediated oxidation of the piperazine ring) .

- Solutions :

- Prodrug design (e.g., esterification of the cinnamamide group).

- Pharmacokinetic profiling in rodent models to identify metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.